molecular formula C9H11N3O B1461206 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine CAS No. 1234343-13-5

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1461206
CAS No.: 1234343-13-5
M. Wt: 177.2 g/mol
InChI Key: RJOYYRFUJXFWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound is systematically named according to IUPAC guidelines as 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1234343-13-5). Key structural features include:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
  • Substituents :
    • A methyl group at position 4 of the pyrazole ring.
    • A 5-methylfuran-2-yl group at position 3.
    • An amine group at position 5.

Molecular formula : $$ \text{C}9\text{H}{11}\text{N}_3\text{O} $$
Molecular weight : 177.20 g/mol.
Spectral identifiers :

  • SMILES : $$ \text{NC1=C(C)C(C2=CC=C(C)O2)=NN1} $$
  • InChIKey : $$ \text{RJOYYRFUJXFWTI-UHFFFAOYSA-N} $$

Table 1: Structural and spectral properties

Property Value/Descriptor Source
CAS Registry 1234343-13-5
Molecular Formula $$ \text{C}9\text{H}{11}\text{N}_3\text{O} $$
X-ray Crystallography Planar pyrazole-furan system
$$ ^{1}\text{H NMR} $$ δ 2.25 (s, 3H, CH₃), δ 6.15 (d, furan H)

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first synthesized antipyrine, a pyrazolone-based antipyretic. Furan chemistry emerged earlier, with Carl Wilhelm Scheele isolating 2-furoic acid in 1780. The fusion of these heterocycles gained traction in the 21st century, driven by advances in cross-coupling reactions and C–H functionalization.

Key milestones :

  • Pechmann synthesis (1898) : Early pyrazole synthesis via acetylene and diazomethane.
  • Palladium-catalyzed cyclization (2013) : Enabled efficient construction of pyrazole-furan hybrids through intramolecular C–N bond formation.
  • Modern applications : Use in ligand design and bioactive molecule development.

Properties

IUPAC Name

4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-3-4-7(13-5)8-6(2)9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOYYRFUJXFWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NN2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach Using Hydrazine and Furan-Containing Precursors

One common route involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents bearing the 5-methylfuran moiety. The general mechanism proceeds via condensation and cyclization to form the pyrazole ring.

  • Step 1: Synthesis of 5-methyl-2-furanyl substituted β-diketone or β-ketoester.
  • Step 2: Reaction of this diketone with methylhydrazine or substituted hydrazines under reflux conditions in polar solvents such as ethanol or acetonitrile.
  • Step 3: Cyclization leads to the formation of the pyrazole ring bearing the 5-methylfuran substituent at position 3 and a methyl group at position 4.
  • Step 4: Introduction or retention of the amino group at position 5 occurs either during cyclization or via subsequent amination reactions.

Use of 5-methyl-2-furaldehyde in Schiff Base Formation and Pyrazole Construction

Although Schiff base synthesis is more common in related furan derivatives, the preparation of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine may involve condensation of 5-methyl-2-furaldehyde with hydrazine derivatives, followed by cyclization to the pyrazole ring.

  • This method is supported by studies synthesizing related compounds via reaction of 5-methyl-2-furaldehyde with hydrazine or thiosemicarbazide derivatives to yield pyrazole or pyrazoline intermediates, which can be further converted to the target amine compound.

Alternative Routes and Industrial Considerations

  • Industrial synthesis may utilize continuous flow reactors to optimize reaction time and yield.
  • Catalysts such as acid catalysts or metal catalysts may be employed to enhance cyclization efficiency.
  • Solvent choice is critical, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile often preferred for their ability to dissolve intermediates and promote reaction kinetics.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Precursors Conditions Notes
Synthesis of 5-methylfuran diketone 5-methyl-2-furaldehyde, acyl chlorides or esters Acid/base catalysis, reflux Intermediate for pyrazole ring formation
Cyclization with methylhydrazine 5-methylfuran diketone, methylhydrazine Ethanol or acetonitrile, reflux, 2-6 hours Forms pyrazole ring with 4-methyl and 3-furan substituents
Amination/Functionalization Aminating agents or retention of NH2 group Mild heating or room temp Ensures amino group at position 5
Purification Column chromatography or recrystallization Solvent-dependent Yields pure this compound

Research Findings and Analysis

  • The cyclization of hydrazine derivatives with β-diketones containing the 5-methylfuran moiety is the most reliable and documented method for synthesizing the target compound.
  • Reaction conditions such as solvent polarity, temperature, and time significantly influence yield and purity.
  • Use of continuous flow reactors in industrial settings improves scalability and reproducibility.
  • The amino group at position 5 is either introduced directly during cyclization or via post-synthetic modification, maintaining the compound’s biological activity potential.
  • The presence of the 5-methylfuran substituent imparts unique electronic properties to the pyrazole ring, which can be leveraged in drug design and organic synthesis.

Chemical Reactions Analysis

4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes, leading to antibacterial and antifungal effects.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Activity

Research conducted at a leading pharmaceutical institution explored the anti-inflammatory properties of pyrazole derivatives. The study found that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis .

Applications in Drug Development

The unique chemical structure of this compound makes it an attractive scaffold for drug design. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity, paving the way for new therapeutic agents.

Potential Drug Candidates

Compound NameActivity TypeReference
N-(4-(3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl)AnticancerJournal of Medicinal Chemistry
N-[4-[3-(5-methylfuran-2-yl)-1-phenylyl]-1,4-dihydro-Anti-inflammatoryPharmaceutical Research

Mechanism of Action

The mechanism of action of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry. Below is a detailed comparison of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine with structurally related compounds:

Structural Variations and Electronic Effects
Compound Name Substituent at Position 3 Key Structural Differences
This compound 5-Methylfuran-2-yl Oxygen-containing heterocycle; moderate electron-donating effects.
3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine Thiazol-2-yl diazenyl Thiazole ring with azo group; sulfur atom enhances polarizability.
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 4-Methylphenyl Aromatic substituent; methoxy group increases hydrophilicity.
4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine 2-Thienyl Thiophene ring; sulfur atom alters π-electron density vs. furan.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl Simple aromatic substituent; lacks heteroatom interactions.

Key Observations :

  • Azo groups (e.g., in ) may enhance conjugation and redox activity, unlike the furan substituent.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Trends Purity (%)
This compound Not reported Likely moderate in organic solvents ≥95
3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine 212 Low (orange crystalline solid) 82 (yield)
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine Not reported Higher hydrophilicity due to methoxy group Not reported

Key Observations :

  • The target compound’s furan substituent may improve solubility in polar aprotic solvents compared to purely aromatic derivatives (e.g., phenyl or thienyl groups) .
Spectroscopic and Computational Data
  • NMR Analysis : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (a structural analogue) reveal that substituents significantly influence ¹H and ¹³C chemical shifts. For example, electron-donating groups (e.g., furan) upfield pyrazole protons, while electron-withdrawing groups (e.g., azo) cause downfield shifts .
  • Collision Cross-Section (CCS) : The target compound has predicted CCS values (e.g., 170.7 Ų in negative mode), useful for mass spectrometry characterization .

Biological Activity

4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Understanding the biological activity of this compound is essential for its application in medicinal chemistry, particularly in developing new therapeutic agents.

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 1234343-13-5

Research indicates that compounds with a pyrazole structure often exhibit diverse biological activities, including anti-cancer properties. The mechanism by which this compound exerts its effects may involve the modulation of apoptotic pathways and interaction with cellular signaling mechanisms.

Apoptosis Induction

Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. For instance, compounds in related studies have demonstrated increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2, leading to enhanced apoptotic signaling pathways .

Anticancer Activity

A comparative analysis of various pyrazole derivatives has revealed that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from relevant studies:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction via caspase activation
Other Pyrazole DerivativesMDA-MB-231 (Breast Cancer)TBDModulation of NF-kB and p53 pathways

Case Studies

  • Study on Apoptosis : A study investigating the effects of pyrazole derivatives on MCF-7 breast cancer cells found that these compounds could significantly induce apoptosis. The activation of caspases 3, 8, and 9 was noted, suggesting a robust apoptotic mechanism .
  • Cell Cycle Arrest : Another investigation highlighted that certain pyrazole compounds caused cell cycle arrest in the G0/G1 phase in MCF-7 cells, indicating their potential as effective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example:

  • Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with methyl acetoacetate to form a chalcone intermediate.
  • Step 2 : Cyclization with hydrazine hydrate under acidic conditions to form the pyrazole core.
  • Step 3 : Functionalization at the 3-position via Suzuki coupling or nucleophilic substitution to introduce the furan moiety . Optimizing solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts purity and yield (reported 45–72%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazole ring and furan substitution. For example, the amine proton at δ 8.2–8.5 ppm indicates hydrogen bonding .
  • X-ray crystallography : Resolves tautomeric ambiguity (1H-pyrazol-5-amine vs. 2H-pyrazol-5-amine) and confirms planarity between pyrazole and furan rings (dihedral angle <10°) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 232) .

Q. What in vitro biological screening models are applicable for initial activity assessment?

  • Antimicrobial : MIC assays against S. aureus and E. coli (CLSI guidelines) .
  • Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} values compared to doxorubicin .
  • Enzyme inhibition : Carbonic anhydrase or tubulin polymerization assays using spectrophotometric methods .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for pyrazole-furan hybrids?

  • Docking studies : Identify binding poses in target proteins (e.g., tubulin or kinase active sites). For example, furan’s oxygen may form hydrogen bonds with Arg278 in tubulin .
  • QSAR : Correlate Hammett σ values of substituents with bioactivity. Electron-withdrawing groups on furan enhance antitubercular activity (MIC 2–8 µg/mL) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies address low solubility and bioavailability in preclinical studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL vs. 0.7 mg/mL for free base) .
  • Nanoparticle encapsulation : PLGA-based nanoparticles enhance cellular uptake (e.g., 3-fold increase in HepG2 cytotoxicity) .
  • Prodrug design : Amine group derivatization with acetyl or PEG moieties improves pharmacokinetic profiles .

Q. How can contradictory data on antitubercular activity be reconciled across studies?

  • Strain variability : Test against both H37Rv and clinical MDR-TB strains. For example, MIC values vary from 4 µg/mL (H37Rv) to >32 µg/mL (MDR-TB) .
  • Synergistic combinations : Pair with rifampicin or isoniazid to reduce resistance (FIC index <0.5 indicates synergy) .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated furan derivatives) that may contribute to efficacy .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

  • Challenge : Low regioselectivity in pyrazole formation due to competing tautomers.
  • Solution : Use directing groups (e.g., Boc-protected amines) or microwave-assisted synthesis to enhance regiocontrol (yield increases from 50% to 85%) .

Q. How to validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .
  • Photoaffinity labeling : Incorporate azide or diazirine tags to crosslink target proteins for pull-down and MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.